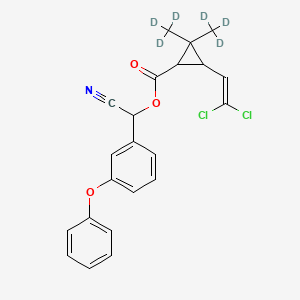
Inulinase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inulinase is an enzyme that belongs to the hydrolase class, specifically glycosylases, which hydrolyze glycosidic bonds. It catalyzes the hydrolysis of inulin, a polysaccharide composed of fructose units, into fructose and fructooligosaccharides. This compound is widely used in the food industry for the production of high-fructose syrups and inulooligosaccharides, which are low-calorie sweeteners and prebiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inulinase can be produced through microbial fermentation using various microorganisms such as fungi, bacteria, and yeasts. The production process involves the cultivation of these microorganisms in a suitable medium containing inulin as the substrate. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize enzyme yield .
Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation or submerged fermentation. Solid-state fermentation uses solid substrates like wheat bran, soy bran, and oat bran, while submerged fermentation uses liquid media. The enzyme is then extracted, purified, and concentrated for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Inulinase primarily catalyzes the hydrolysis of inulin into fructose and fructooligosaccharides. This reaction involves the cleavage of β-2,1-glycosidic bonds in inulin .
Common Reagents and Conditions: The hydrolysis reaction requires water and is typically carried out at an optimum temperature range of 40-80 degrees Celsius and a pH range of 4.0-6.0. The reaction can be enhanced by using recombinant inulinases, which offer higher activity and stability .
Major Products: The major products of inulin hydrolysis by this compound are fructose and fructooligosaccharides. These products are widely used in the food industry as sweeteners and prebiotics .
Applications De Recherche Scientifique
Inulinase has a wide range of applications in scientific research and industry:
Food Industry: Used for the production of high-fructose syrups and inulooligosaccharides, which are used as sweeteners and prebiotics.
Biofuel Production: this compound is used in the production of bioethanol from inulin-containing biomass.
Pharmaceutical Industry: this compound-derived fructooligosaccharides are used as prebiotics to promote gut health and treat bowel diseases.
Biotechnology: this compound is used in the production of single-cell oil and single-cell protein from inulin.
Mécanisme D'action
Inulinase catalyzes the hydrolysis of inulin by breaking the β-2,1-glycosidic bonds between fructose units. This reaction occurs with the assistance of water and results in the formation of fructose and fructooligosaccharides. The enzyme’s active site binds to the inulin substrate, facilitating the cleavage of the glycosidic bond .
Comparaison Avec Des Composés Similaires
Inulinase is unique in its ability to specifically hydrolyze inulin into fructose and fructooligosaccharides. Similar enzymes include:
Invertase: Hydrolyzes sucrose into glucose and fructose.
Amylase: Hydrolyzes starch into maltose and glucose.
Cellulase: Hydrolyzes cellulose into glucose.
This compound stands out due to its specificity for inulin and its applications in producing high-fructose syrups and prebiotics .
Propriétés
Numéro CAS |
9025-67-6 |
|---|---|
Formule moléculaire |
C51H69FeN6O9 |
Poids moléculaire |
966.0 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]-7-hydroxy-2,4-dimethyl-7-(oxidoamino)hepta-3,5-dien-1-one;iron(3+) |
InChI |
InChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3 |
Clé InChI |
QHDCXTJBKHLQDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
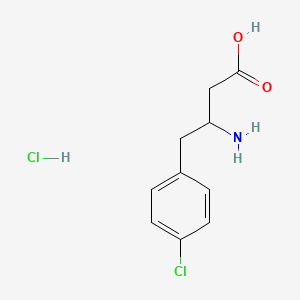
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
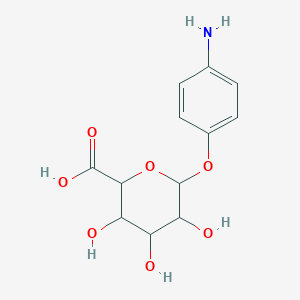
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)

![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
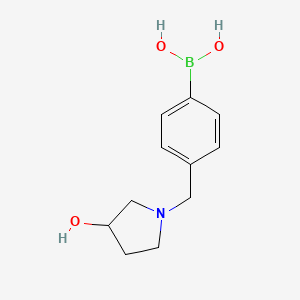
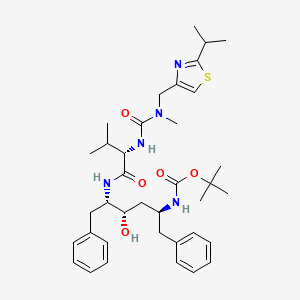
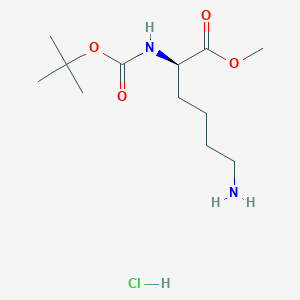
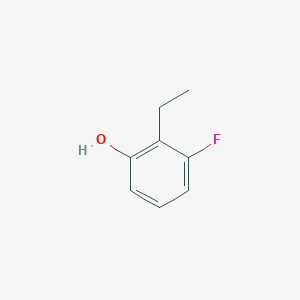
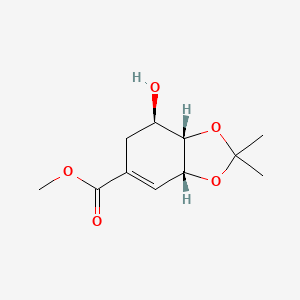
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
